3-Bromo-4,5-difluorobenzyl bromide
Overview
Description
“3-Bromo-4,5-difluorobenzyl bromide” is a chemical compound with the CAS Number: 1807172-44-6 . It has a molecular weight of 285.91 and its IUPAC name is 1-bromo-5-(bromomethyl)-2,3-difluorobenzene . It is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 285.91 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- 3-Bromo-4,5-difluorobenzyl bromide is utilized in the synthesis of various organic compounds. Its utility in chemical synthesis includes roles in regioflexible substitution and as a precursor in the synthesis of complex molecules. For example, in the study of selective conversion of 1,3-difluorobenzene, it's demonstrated how such halogenated benzyl bromides are key intermediates in producing a range of benzoic and bromobenzoic acids (Schlosser & Heiss, 2003).
Photodynamic Therapy Applications
- The compound plays a role in the development of photosensitizers for photodynamic therapy, particularly in the treatment of cancer. Its derivatives, such as zinc phthalocyanines substituted with bromo-benzylidene amino groups, have been studied for their high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Properties
- Research has identified potential bioactive properties of derivatives of this compound, such as antioxidant and anticancer effects. For instance, a study on bromophenols derived from red algae highlights their significant antioxidant activities in cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013). Similarly, derivatives like 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been evaluated for their anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Photophysical Studies
- The compound's derivatives are also used in photophysical studies. For instance, the photodissociation of bromofluorobenzenes, closely related to this compound, has been examined to understand the C–Br photo-fragmentation process (Borg, 2007).
Dendritic Material Synthesis
- It is utilized in the synthesis of dendritic materials, a class of polymers with highly branched, tree-like structures. These materials have applications in various fields including drug delivery, catalysis, and material science (Hawker & Fréchet, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-4,5-difluorobenzyl bromide is primarily used as a reagent in organic synthesis .
Mode of Action
The compound is known to participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the this compound molecule . This results in the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
It can be used to synthesize a variety of bioactive molecules and drug molecules , which can then interact with biological systems and influence biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through nucleophilic substitution reactions . The exact nature of these compounds and their effects at the molecular and cellular level would depend on the specific reactants and conditions of the synthesis .
Action Environment
The efficacy and stability of reactions involving this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other reagents or catalysts . Careful control of these factors is essential for optimizing the yield and selectivity of the reactions .
properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUZZIAAWYKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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